molecular formula C13H17NO4 B12951171 Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12951171
M. Wt: 251.28 g/mol
InChI Key: GVMQEPFEDYYYGW-UHFFFAOYSA-N
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Description

Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a methoxycyclohexyl group and a dihydropyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to use a cycloaddition reaction to form the core structure, followed by functional group modifications to introduce the methoxy and carboxylic acid groups. The reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.0]hexan-3-one
  • Rel-(1S,4R,10R)-1-hydroxy-4-methoxycembra-2E,7E,11Z-trien-20,10-olide

Uniqueness

Rel-1-((1r,4r)-4-methoxycyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-methoxycyclohexyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-18-10-6-4-9(5-7-10)14-8-2-3-11(12(14)15)13(16)17/h2-3,8-10H,4-7H2,1H3,(H,16,17)

InChI Key

GVMQEPFEDYYYGW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)N2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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